5,6-Difluoro-3-methylindole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7F2N |
|---|---|
Molecular Weight |
167.15 g/mol |
IUPAC Name |
5,6-difluoro-3-methyl-1H-indole |
InChI |
InChI=1S/C9H7F2N/c1-5-4-12-9-3-8(11)7(10)2-6(5)9/h2-4,12H,1H3 |
InChI Key |
JTRMAZCELNERNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=CC(=C(C=C12)F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5,6 Difluoro 3 Methylindole and Its Derivatives
Strategic Approaches to the Core Indole (B1671886) Ring Formation
The construction of the indole nucleus is a foundational step in the synthesis of 5,6-Difluoro-3-methylindole. The presence of fluorine substituents on the precursor molecules often necessitates modifications to traditional synthetic protocols.
Classic Cyclization and Annulation Protocols in the Context of Fluoroindoles
Classic indole syntheses remain relevant for creating fluorinated indole derivatives, though the electron-withdrawing nature of fluorine can influence reaction conditions and yields.
The Fischer indole synthesis is a prominent method for producing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org For the synthesis of 5,6-difluoroindoles, this involves the reaction of (3,4-difluorophenyl)hydrazine (B66832) with a suitable ketone, such as acetone (B3395972) for the 3-methyl substituent, followed by acid-catalyzed cyclization. wikipedia.orgdiva-portal.orgnih.gov The reaction proceeds through a phenylhydrazone intermediate, which isomerizes to an enamine. wikipedia.org A subsequent nih.govnih.gov-sigmatropic rearrangement and elimination of ammonia (B1221849) yields the aromatic indole. wikipedia.org Brønsted acids like HCl and H2SO4, or Lewis acids such as zinc chloride, are common catalysts. wikipedia.org
The Leimgruber-Batcho indole synthesis provides an alternative route, particularly useful in industrial settings due to readily available starting materials like 2-nitrotoluenes. diva-portal.orgresearchgate.net For a 5-fluoroindole (B109304), the process would start with a 5-fluoro-2-nitrotoluene, which is converted to an enamine. A subsequent reductive cyclization, often using catalysts like Raney Nickel or Pd/C, yields the indole. diva-portal.org
The Bischler indole synthesis is another classic method that involves the reaction of an aniline (B41778) with an α-halo- or α-hydroxy-ketone. diva-portal.org For instance, 4-fluoroaniline (B128567) can be reacted with 2-bromoacetaldehyde diethyl acetal (B89532) and then cyclized to form a 5-fluoroindole derivative. diva-portal.org
These classical methods, while foundational, can sometimes be limited by the availability of appropriately substituted precursors and the harsh reaction conditions required, which may not be compatible with all functional groups.
Contemporary Catalytic Routes: Transition-Metal and Organocatalysis
Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer milder conditions, higher efficiency, and greater functional group tolerance compared to classical approaches.
Palladium catalysis has become a powerful tool for constructing the indole scaffold. mdpi.com These methods often involve C-C and C-N bond-forming reactions. researchgate.net
One prominent strategy is the Larock indole synthesis , which involves the palladium-catalyzed annulation of an alkyne with an o-haloaniline. mdpi.comresearchgate.net This method is highly versatile for creating substituted indoles. Another approach involves the palladium-catalyzed C-H functionalization, where a palladium catalyst, often in a Pd(II) state, can facilitate the direct formation of C-F bonds through oxidative coupling with fluorinated reagents. smolecule.com For example, palladium acetate (B1210297) (Pd(OAc)2) combined with specific ligands can enable the selective formation of C-F bonds. smolecule.com
The Buchwald modification of the Fischer indole synthesis utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, expanding the scope of the classical method. wikipedia.org Furthermore, palladium-catalyzed intramolecular cyclizations of substrates like o-allylanilines or vinyl benzoxazinanones provide efficient routes to indole derivatives. researchgate.netorganic-chemistry.org
| Reaction Type | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|
| Larock Indole Synthesis | Pd(OAc)₂, PPh₃, Na₂CO₃ | Annulation of alkynes with o-haloanilines. | mdpi.comresearchgate.net |
| C-H Functionalization | Pd(OAc)₂, 2,2'-bipyridyl | Direct C-F bond formation via oxidative coupling. | smolecule.com |
| Buchwald-Modified Fischer Synthesis | Pd catalyst | Cross-coupling of aryl bromides and hydrazones. | wikipedia.org |
| Cycloisomerization | Pd-tBuONO | Cyclization of o-allylanilines using O₂ as oxidant. | organic-chemistry.org |
There is a growing interest in developing metal-free and organocatalytic methods for indole synthesis to enhance the sustainability of chemical processes. nih.govnih.gov These methods often rely on the use of organic oxidants, acids, or bases to promote the key bond-forming steps.
One such approach involves the oxidative dearomatization of anilines with reagents like hexafluoroacetylacetone (B74370) in the presence of an organic oxidant to form 2-trifluoromethyl NH-indole products. nih.govresearchgate.net This method is scalable and avoids the use of transition metals. nih.gov Organocatalytic methods can also be employed for the stereoselective synthesis of complex fluorinated indole derivatives, such as bisoxindoles, using simple catalysts like triethylamine (B128534) in protic solvents. nih.gov These reactions can often be performed at room temperature and may not require chromatographic purification. nih.gov
Base-promoted cyclizations, for example using t-BuOK in DMSO, can facilitate the intramolecular cyclization of ortho-alkynyl-N,N-dialkylarylanilines to yield 2-aryl indoles. chim.it
Regioselective Functionalization for Difluorination
Introducing two fluorine atoms at specific positions (regioselectivity) on the indole ring is a critical challenge. While building the indole from already fluorinated precursors is common, methods to directly difluorinate an existing indole ring are also being explored.
A powerful strategy for the synthesis of vicinally difluorinated indolines involves the dearomative difluorination of indoles. researchgate.netchemrxiv.org This approach disrupts the aromaticity of the indole ring to allow for the addition of fluorine atoms, followed by a potential re-aromatization step if the indole is the final target.
One such method employs an iodine(I/III)-catalyzed dearomatization of indoles to produce 2,3-difluorinated indolines with high diastereoselectivity. researchgate.netchemrxiv.org This reaction typically uses a fluorine source like Py•9HF and an oxidant such as m-CPBA under mild conditions. researchgate.net Theoretical calculations suggest the mechanism involves the formation of a β-fluorine-substituted carbocation intermediate. researchgate.netchemrxiv.org
Direct Fluorination Techniques and Their Selectivity
Direct C-H fluorination offers an atom-economical and efficient route to fluorinated indoles, bypassing the need for pre-functionalized starting materials. However, achieving high regioselectivity on the indole ring, which possesses multiple reactive sites, presents a significant challenge. The outcome of electrophilic fluorination of indoles is highly dependent on the substitution pattern of the indole precursor. beilstein-journals.orgacs.org
For the synthesis of this compound, direct fluorination would typically be applied to a 3-methylindole (B30407) precursor. The electron-donating nature of the nitrogen atom and the methyl group at the C3 position direct electrophilic attack. Electrophilic fluorinating reagents like Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are commonly employed. acs.orgbrynmawr.eduresearchgate.net The selectivity of these reagents is crucial. For instance, the fluorination of N-tosylindole with Selectfluor in a mixed solvent system yields a 3-fluoro-2-methoxyindoline, while indoles with existing C2 or C3 substituents lead to 3,3-difluoroindolin-2-ols or 3-fluorooxindoles, respectively. acs.org
Studies have shown that the indole ring can be difluorinated with high regioselectivity at the C3 position using Selectfluor. acs.orgbeilstein-journals.orgresearchgate.net However, to achieve the desired 5,6-difluoro substitution pattern on a 3-methylindole core, direct C-H fluorination of the benzene (B151609) ring is necessary. This is often more challenging than fluorination of the pyrrole (B145914) ring. Photocatalytic methods using decatungstate anion and NFSI have shown promise for direct C-H fluorination of unactivated C-H bonds, including those on benzylic positions. brittonsfu.comnih.gov The selectivity in these reactions is influenced by factors such as the homolytic C-H bond dissociation energy and polarity matching principles. beilstein-journals.org
Anodic fluorination represents another direct technique. The electrochemical fluorination of N-acetyl-3-substituted indoles can yield trans-2,3-difluoro-2,3-dihydroindoles, which can be converted to monofluoroindoles upon treatment with a base. researchgate.net
Table 1: Comparison of Direct Fluorination Reagents for Indoles
| Reagent | Substrate Example | Product Type | Key Features |
|---|---|---|---|
| Selectfluor® | N-Tosylindole | 3-Fluoro-2-methoxyindoline | Solvent-dependent selectivity. acs.org |
| Selectfluor® | C2 or C3-substituted indoles | 3,3-Difluoroindolin-2-ols or 3-fluorooxindoles | High regioselectivity at C3. acs.orgacs.orgbeilstein-journals.org |
| NFSI | N-Substituted indoles | 3,3-Difluoro-2-oxindoles | Effective for N-benzyl protected indoles. acs.orgbrynmawr.edu |
| Decatungstate/NFSI (Photocatalytic) | Unprotected amino acids | γ-Fluoroleucine | High functional group tolerance. brittonsfu.comnih.gov |
| Anodic Fluorination (Et4NF-4HF/MeCN) | N-acetyl-3-substituted indoles | trans-2,3-Difluoro-2,3-dihydroindoles | Electrochemical approach. researchgate.net |
Introduction of the Methyl Group: Stereoselective and Regioselective Considerations
The introduction of a methyl group at the C3 position of the 5,6-difluoroindole (B67218) core is a critical step in the synthesis of the target compound. The electron-rich nature of the indole C3 position makes it susceptible to electrophilic attack, a principle often exploited in Friedel-Crafts type reactions. nih.gov
One common strategy involves the reaction of 5,6-difluoroindole with a methylating agent. However, direct C-methylation can sometimes lead to mixtures of products due to the reactivity of other positions on the indole ring. Therefore, regioselective methods are paramount. Palladium-catalyzed intramolecular Heck cyclization of N-allyl-2-haloanilines has been shown to produce 3-methylated indoles as the major products. rsc.org
For the synthesis of this compound, a plausible route involves the Fischer indole synthesis, a classic and versatile method for indole formation. rsc.org This would involve the condensation of 4,5-difluorophenylhydrazine with a suitable ketone, such as acetone, or an aldehyde like propanal, followed by acid-catalyzed cyclization. The choice of the carbonyl compound directly determines the substituent at the C3 position.
Another approach is the reduction of a C3-functionalized precursor. For example, 5-fluoro-1H-indole-3-carbaldehyde can be reduced to 5-fluoro-3-methylindole (B1322287) using a reducing agent like lithium aluminium hydride (LiAlH4). This method could be adapted for the 5,6-difluoro analogue.
Stereoselectivity is generally not a concern for the introduction of a simple methyl group at the C3 position unless a chiral center is being created in a subsequent step or if the methyl group is part of a larger, chiral substituent.
Green Chemistry Principles in the Synthesis of Fluorinated Indoles
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and enhance safety and efficiency. openmedicinalchemistryjournal.comtandfonline.comresearchgate.net The synthesis of fluorinated indoles like this compound is no exception.
Solvent-Free and Aqueous Media Syntheses
Performing reactions in water or without a solvent are key tenets of green chemistry. openmedicinalchemistryjournal.comnumberanalytics.com Water is an abundant, non-toxic, and environmentally benign solvent. numberanalytics.com While the solubility of many organic reactants in water can be a challenge, the use of surfactants or phase-transfer catalysts can overcome this limitation. numberanalytics.com For instance, a protocol for the synthesis of trifluoromethyl(indolyl)phenylmethanols has been developed using potassium carbonate and n-butylphosphonium bromide in water, with the catalytic system being reusable. beilstein-journals.org
Solvent-free reactions offer benefits such as reduced waste, lower costs, and often, faster reaction times. openmedicinalchemistryjournal.commdpi.com A novel solvent- and catalyst-free approach for synthesizing gem-difluorinated and polyfluoroarylated derivatives has been described, relying on direct hydrogen-bond interactions between the reactants. mdpi.com The synthesis of 3-substituted indoles has also been achieved under solvent-free conditions using tetrabutylammonium (B224687) fluoride (B91410) trihydrate as an organobase catalyst. nih.gov
Microwave-Assisted and Nanoparticle-Mediated Approaches
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering rapid reaction rates, improved yields, and enhanced energy efficiency compared to conventional heating methods. tandfonline.comnumberanalytics.comcem.com The synthesis of various indole derivatives has been successfully achieved using microwave irradiation, significantly reducing reaction times from hours to minutes. tandfonline.comreading.ac.ukmdpi.com For example, the microwave-assisted cyclization and decarboxylation of 2-[(carboxymethyl)amino]benzoic acids provides a rapid route to 1-acetyl-1H-indol-3-yl acetates. reading.ac.uk A microwave-assisted palladium-catalyzed cyclization of enamines has also been reported to produce indole derivatives in excellent yields. mdpi.com
Nanoparticle catalysis is another green approach that offers high efficiency and reusability. openmedicinalchemistryjournal.combeilstein-journals.org Nanocatalysts, such as titanium dioxide (TiO2) nanoparticles, have been used to promote the synthesis of bis(indolyl)methanes under solvent-free conditions with short reaction times. beilstein-journals.org Palladium nanoparticles, generated in situ, have been utilized for the synthesis of indoles via intramolecular Heck cyclization. rsc.org The use of copper-cobalt bimetallic nanoparticles supported on magnetic MOF-derived N-doped carbon has also shown high efficiency in C-N coupling reactions for the synthesis of nitrogen-containing heterocycles. researchgate.net
Table 2: Green Synthesis Approaches for Indole Derivatives
| Green Chemistry Approach | Example Reaction | Key Advantages |
|---|---|---|
| Aqueous Media Synthesis | Synthesis of trifluoromethyl(indolyl)phenylmethanols | Use of a non-toxic, abundant solvent; reusable catalyst. beilstein-journals.org |
| Solvent-Free Synthesis | Synthesis of gem-difluorinated derivatives | Reduced waste, cost-effective, often faster reactions. mdpi.com |
| Microwave-Assisted Synthesis | Cyclization of 2-[(carboxymethyl)amino]benzoic acids | Drastically reduced reaction times, improved yields. cem.comreading.ac.ukmdpi.com |
| Nanoparticle-Mediated Synthesis | Synthesis of bis(indolyl)methanes using nano-TiO2 | High efficiency, reusability of catalyst. beilstein-journals.org |
Large-Scale Synthesis Considerations and Process Intensification
The transition from laboratory-scale synthesis to industrial production requires careful consideration of factors such as cost, safety, efficiency, and scalability. smolecule.com Process intensification, which aims to reduce the physical size of the plant while optimizing capital, energy, and environmental benefits, is a key concept in modern chemical manufacturing. ccdcindia.com
For the large-scale synthesis of this compound, adapting laboratory methods using process intensification techniques is crucial. smolecule.com Continuous flow reactors offer significant advantages over traditional batch reactors, including enhanced control over reaction parameters, improved heat and mass transfer, increased safety, and easier scale-up. smolecule.comunito.itbeilstein-journals.orgresearchgate.net The use of flow chemistry has been successfully applied to the Fischer indole synthesis, a key reaction for producing indole scaffolds. researchgate.netuc.pt For example, a continuous flow approach for the Heumann indole process has been developed. researchgate.net Process intensification strategies, such as the use of continuous-flow reactors, have been shown to reduce reaction times for the synthesis of fluorinated indoles from 24 hours to less than 2 hours while maintaining high yields. smolecule.com
Life-cycle assessments can be used to evaluate the environmental impact of different synthetic routes. For instance, routes based on BrCF₂CO₂K have been shown to generate 40% less waste than traditional methods. smolecule.com Multi-step synthesis optimization for industrial scalability often prioritizes step economy and the use of cost-effective reagents. A potential industrial synthesis of this compound could involve a three-step sequence starting from 3-methylindole: nitration, reduction, and then a Balz-Schiemann reaction to introduce the fluorine atoms. smolecule.com
Elucidation of Chemical Reactivity and Transformation Pathways of 5,6 Difluoro 3 Methylindole
Electrophilic Aromatic Substitution Patterns on the Difluorinated Indole (B1671886) Core
The indole nucleus is inherently rich in π-electrons, making it highly susceptible to electrophilic aromatic substitution (EAS). researchgate.net The general mechanism involves the attack of the aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com In 3-substituted indoles such as 5,6-difluoro-3-methylindole, the substitution pattern is directed by a combination of factors: the indole nitrogen, the 3-methyl group, and the 5,6-difluoro substituents.
Directing Effects: The indole nitrogen strongly directs electrophiles to the C3 position. Since this position is already occupied by a methyl group, electrophilic attack is redirected, primarily to the C2 position of the pyrrole (B145914) ring. The benzene (B151609) ring is also a potential site for substitution. The two fluorine atoms are deactivating due to their inductive effect but are ortho-, para-directing via their resonance effect. This directs potential electrophilic attack on the benzene ring to the C4 and C7 positions.
Reactivity: The fluorine atoms inductively withdraw electron density, making the indole ring less nucleophilic than 3-methylindole (B30407) itself. nih.gov Consequently, harsher conditions may be required for EAS reactions compared to non-fluorinated analogues.
Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com While specific studies on this compound are limited, predictions on regioselectivity can be made based on related structures. For instance, the nitration of analogous difluorinated indazoles shows substitution on the benzene ring, guided by the existing substituents. researchgate.net Enzymatic halogenation has also been shown to be effective for various substituted indoles, typically occurring at the C3 position, but C2- or C7-halogenation can occur depending on the substrate and enzyme. nih.govfrontiersin.org
| Reaction | Typical Reagents | Predicted Primary Substitution Site(s) | Rationale |
|---|---|---|---|
| Halogenation | NBS, NCS, Br2, Cl2 | C2, C4, C7 | The C2 position is activated by the indole nitrogen. C4 and C7 are activated by the ortho/para-directing fluorine atoms. |
| Nitration | HNO3/H2SO4 | C4, C7 | Strongly acidic conditions favor substitution on the deactivated benzene ring at positions ortho/para to the fluorine atoms. researchgate.net |
| Sulfonation | SO3/H2SO4 | C2, C4, C7 | The reaction is often reversible, and the product distribution can be thermodynamically controlled. |
| Friedel-Crafts Acylation | Acyl halide/Lewis Acid (e.g., AlCl3) | C2 | This reaction is sensitive to deactivating groups; substitution is most likely to occur on the more reactive pyrrole ring at the C2 position. nih.gov |
Nucleophilic Reactivity and Additions
While the indole ring's primary reactivity is electrophilic, it can engage in nucleophilic reactions under specific conditions. The nucleophilicity of this compound is centered on two main sites: the N1 nitrogen atom and, to a lesser extent, the C2 carbon.
N1 Nucleophilicity: The N-H proton is slightly acidic and can be deprotonated by a base to form an indolide anion. This anion is a potent nucleophile and readily reacts with electrophiles like alkyl halides or acyl chlorides to yield N-substituted indoles. researchgate.net
C2 Nucleophilicity: In 3-substituted indoles, the C2 position can act as a nucleophile, though it is less reactive than the C3 position in unsubstituted indoles. This reactivity can be harnessed in reactions with strong electrophiles. A notable example is the synthesis of tryptamine (B22526) derivatives through the Lewis acid-promoted ring-opening of N-activated aziridines. nih.gov In this reaction, the indole C2-position would attack one of the aziridine (B145994) carbons. The presence of halogens at the 5 and 6 positions has been shown to be well-tolerated in similar reactions. nih.gov
Nucleophilic addition directly to the difluorinated benzene ring is generally unfavorable due to the electron-rich nature of the aromatic system. Such reactions would require the presence of additional, powerful electron-withdrawing groups and a potent nucleophile. nih.gov
| Reaction Type | Reaction Site | Reagents/Conditions | Product Type | Reference Example |
|---|---|---|---|---|
| N-Alkylation | N1 | Base (e.g., NaH), Alkyl Halide (e.g., CH3I) | 1-Alkyl-5,6-difluoro-3-methylindole | General indole chemistry researchgate.net |
| N-Acylation | N1 | Base (e.g., NaH), Acyl Chloride (e.g., AcCl) | 1-Acyl-5,6-difluoro-3-methylindole | General indole chemistry researchgate.net |
| Addition to Activated Electrophiles | C2 | Activated Aziridine, Lewis Acid (e.g., BF3·OEt2) | β-(C2-indolyl)-amines (Tryptamine analogues) | Analogy to tryptamine synthesis nih.gov |
Metal-Mediated and Cross-Coupling Reactions Involving Carbon-Heteroatom Bonds
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net For this compound, these reactions can be envisioned at several positions.
N-H Functionalization: The indole N-H bond can participate in Buchwald-Hartwig amination or Chan-Lam coupling reactions with aryl halides or aryl boronic acids, respectively, to form N-aryl derivatives.
C-H Functionalization/Activation: Modern catalysis allows for the direct functionalization of C-H bonds, obviating the need for pre-functionalized starting materials like halides. Palladium-catalyzed C-H activation is a prominent strategy. nih.gov Studies on related indole systems have shown that C-H functionalization can occur at the C2, C4, or C7 positions. Importantly, halogen substituents at the 5- and 6-positions are often well-tolerated in these transformations. nih.gov
Coupling of Halogenated Derivatives: If this compound is first halogenated (e.g., at the C2 or C7 position), the resulting C-X bond can readily participate in a variety of cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Stille couplings to introduce new substituents. mdpi.comnih.gov
C-F Bond Activation: While challenging, the direct activation and functionalization of the C-F bonds are an area of active research. These reactions typically require specific catalytic systems and are less common than C-H or C-halogen couplings.
| Reaction Name | Reaction Site | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | N1-H | Aryl Halide | Pd catalyst, phosphine (B1218219) ligand, base | C(aryl)-N |
| Suzuki Coupling | C-X (after halogenation) | Organoboron Reagent | Pd catalyst, base | C-C |
| Sonogashira Coupling | C-X (after halogenation) | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, base | C-C (alkyne) |
| Direct C-H Arylation | C2-H, C4-H, or C7-H | Aryl Halide | Pd catalyst, ligand, base | C(aryl)-C(indole) |
Oxidative and Reductive Transformations of the Indole Nucleus
The indole nucleus can undergo both oxidative and reductive transformations, leading to a variety of products depending on the reagents and conditions.
Oxidation: The electron-rich pyrrole ring is susceptible to oxidation. Mild oxidation of 3-methylindoles can yield 3-methyloxindoles. Stronger oxidizing agents can lead to the cleavage of the 2,3-double bond, resulting in derivatives of 2-acylamino-benzaldehyde. The 3-methyl group itself can also be a site of oxidation, potentially forming 3-formylindole or indole-3-carboxylic acid derivatives under certain conditions. Microsomal oxidation of 3-methylindole is known to produce reactive intermediates that can form adducts with biomolecules. nih.gov
Reduction: The indole ring can be reduced to an indoline (B122111) (2,3-dihydroindole). This is typically achieved through catalytic hydrogenation (e.g., H₂, Pd/C), or by using reducing agents like sodium cyanoborohydride in acidic media. The fluorinated benzene ring is generally stable to these reduction conditions, allowing for selective reduction of the pyrrole moiety.
Rearrangement Reactions and Mechanistic Investigations
Indole derivatives can participate in several rearrangement reactions, often under acidic conditions. These transformations typically proceed through protonation of the indole ring, leading to the formation of an indoleninium ion intermediate, which can then undergo skeletal reorganization.
Acid-Catalyzed Dimerization: In the presence of strong acids, 3-methylindoles can dimerize. This process involves the protonation of one indole molecule at C3, forming an electrophilic indoleninium ion, which is then attacked by a second, neutral indole molecule.
Plancher Rearrangement: This classic reaction involves the thermal rearrangement of N-alkyl-2,3-dialkylindoleninium salts. While not directly applicable to this compound itself, its N-alkylated and C2-alkylated derivatives could potentially undergo this type of rearrangement.
Mechanistic Considerations: The fluorine substituents are expected to influence the kinetics and thermodynamics of these reactions. Their electron-withdrawing nature would destabilize any carbocationic intermediates formed during the reaction, potentially slowing down acid-catalyzed processes or altering reaction pathways compared to non-fluorinated analogues. Mechanistic studies often employ kinetic analysis and isotopic labeling to elucidate the reaction pathways. researchgate.netnih.gov
Functional Group Interconversions on the Methyl and Fluoro Substituents
The substituents on the this compound core can be chemically modified to introduce new functional groups.
Reactions of the 3-Methyl Group: The methyl group is a handle for further functionalization. Free-radical halogenation, for instance using N-bromosuccinimide (NBS), can convert the methyl group to a bromomethyl group. This 3-(bromomethyl)indole derivative is a versatile electrophile that can react with a wide range of nucleophiles to introduce new functionalities at the 3-position. vanderbilt.edu
Reactions of the Fluoro Substituents: The C-F bond is exceptionally strong, and the fluoro groups on the benzene ring are generally unreactive towards substitution. Nucleophilic aromatic substitution (SNAr) to replace a fluorine atom is difficult and would require harsh reaction conditions and the presence of a strong electron-withdrawing group ortho or para to the fluorine. researchgate.net Therefore, functional group interconversion of the fluoro substituents is not a common synthetic strategy for this molecule.
| Initial Group | Reaction | Reagent | Intermediate/Product Group | Potential Subsequent Reactions |
|---|---|---|---|---|
| 3-Methyl (-CH3) | Radical Halogenation | NBS, AIBN | 3-Bromomethyl (-CH2Br) | Displacement with Nu: (e.g., -CN, -OR, -NR2, -SR) |
| 3-Bromomethyl (-CH2Br) | Nucleophilic Substitution | KCN | 3-Cyanomethyl (-CH2CN) | Hydrolysis to acid, reduction to amine |
| 3-Bromomethyl (-CH2Br) | Nucleophilic Substitution | NaN3 | 3-Azidomethyl (-CH2N3) | Reduction to aminomethyl group (-CH2NH2) |
| 5/6-Fluoro (-F) | Nucleophilic Aromatic Substitution | Strong Nu:, harsh conditions | -Nu (e.g., -OR, -NR2) | Generally very low reactivity; not a preferred route. |
Derivatization and Analog Design of 5,6 Difluoro 3 Methylindole
N-Functionalization Strategies: Alkylation, Acylation, and Other Heteroatom Substitutions
The nitrogen atom of the indole (B1671886) ring is a common site for functionalization, which can alter the molecule's steric and electronic properties. semanticscholar.org
Alkylation and Acylation: N-alkylation of indoles is a fundamental transformation that can be achieved under various conditions. mdpi.com For instance, the use of alkyl halides in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF) is a classic method for attaching alkyl groups to the indole nitrogen. rsc.org This approach is applicable to a wide range of indoles, including those with electron-withdrawing or electron-donating substituents. mdpi.combhu.ac.in More advanced methods utilize transition metal catalysis or Brønsted acids to facilitate N-alkylation, sometimes in a multicomponent, one-pot fashion that combines indole synthesis with subsequent N-functionalization. rsc.org
Acylation of the indole nitrogen, typically with acyl chlorides or anhydrides, introduces a carbonyl group, which can serve as a handle for further modifications or to modulate the electronic nature of the indole ring. researchgate.net The choice of catalyst and reaction conditions can direct the acylation to either the nitrogen (N-acylation) or the C3 position. bhu.ac.in For N-protected indoles, Friedel-Crafts acylation can be directed to other positions on the ring system. researchgate.net
Heteroatom Substitutions: Beyond carbon-based groups, other heteroatoms can be introduced at the N1 position. For example, N-sulfonyl groups, such as a phenylsulfonyl group, are often used as protecting groups that also influence the regioselectivity of subsequent functionalization reactions at other positions of the indole core. researchgate.net The introduction of nitrogen-centered radicals offers another pathway for functionalization, enabling the formation of N-N or N-heteroatom bonds under specific reaction conditions. acs.org
The table below summarizes common N-functionalization reactions applicable to the indole scaffold.
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base (e.g., NaH), Solvent (e.g., DMF) | N-Alkyl Indole |
| N-Acylation | Acyl chloride or Anhydride, Base | N-Acyl Indole |
| N-Sulfonylation | Sulfonyl chloride, Base | N-Sulfonyl Indole |
This table presents generalized reaction types for indole functionalization.
Substitution on the Pyrrole (B145914) Ring: C2 and C3 Modifications
The pyrrole portion of the indole nucleus, particularly the C2 and C3 positions, is highly reactive and offers numerous opportunities for derivatization.
The synthesis of gem-difluoro olefins from indole heterocycles represents a significant transformation for creating valuable building blocks. A palladium-catalyzed C-H functionalization reaction between N-alkylated indoles and fluorinated diazoalkanes provides a direct method for introducing a 1-aryl-(2,2-difluorovinyl) group. d-nb.infonih.govresearchgate.net This reaction proceeds through a C-H functionalization followed by a β-fluoride elimination step. d-nb.infonih.gov The use of N-alkylated indoles is crucial, as N-arylated indoles tend to yield cyclopropanation products instead. d-nb.inforesearchgate.net This method is notable for its mild reaction conditions and its ability to directly install the gem-difluoro olefin moiety, which is a known isostere for a carbonyl group and can enhance metabolic stability and lipophilicity. d-nb.inforesearchgate.netcas.cn
The introduction of a hydroxydifluoromethyl group (–CH(OH)CF2H) at the C3 position of indoles can be achieved through reactions with difluoroacetaldehyde (B14019234) ethyl hemiacetal, promoted by hexafluoroisopropanol (HFIP). acs.org This method has been shown to be effective for a wide range of indole derivatives, including those with substituents at various positions on the indole ring. acs.org The resulting difluoromethylated carbinols are versatile intermediates that can be further transformed, for example, through oxidation to yield difluoromethyl ketones. acs.org This functionalization is significant as it introduces a fluorinated motif that can impact the biological properties of the parent molecule.
Substitution on the Benzene (B151609) Ring: Position-Specific Functionalization (e.g., C4, C7)
Functionalization of the benzene ring of the indole nucleus is more challenging than modifying the pyrrole ring but is crucial for creating structurally diverse analogs.
The C4 and C7 positions of the indole ring are less reactive towards electrophilic substitution compared to the C3 position. However, directed C-H functionalization strategies have emerged as powerful tools to achieve regioselective modifications at these sites. acs.org By employing a directing group, often attached to the indole nitrogen or at the C3 position, a transition metal catalyst (commonly palladium) can be guided to activate a specific C-H bond on the carbocyclic ring. acs.orgnih.gov For example, a formyl or acetyl group at the C3 position can direct arylation to the C4 position. acs.orgnih.gov Similarly, specific ligand and catalyst combinations can promote functionalization at the C7 position. mdpi.com These methods allow for the introduction of aryl, alkyl, and other functional groups onto the benzene portion of 5,6-difluoro-3-methylindole, providing access to a wide array of derivatives. mdpi.comnih.govresearchgate.net
The table below provides examples of directing groups and the resulting regioselectivity in indole functionalization.
| Directing Group Position | Directing Group | Catalyst System | Functionalized Position |
| C3 | Formyl (-CHO) | Pd(II) | C4 |
| C3 | Acetyl (-COCH3) | Pd(II) | C4 (with potential for acyl migration) |
| N1 | Pyridine-based | Ru(II) | C2 |
This table illustrates the concept of directed C-H functionalization on the indole ring system based on literature examples.
Synthesis of Poly-Indole Structures and Oligomers: Diindolylmethanes and Trisindolines
The reactivity of the C3 position of indoles allows for their condensation with electrophiles to form poly-indole structures.
Diindolylmethanes (DIMs): Diindolylmethanes are formed by the reaction of two indole molecules with an aldehyde or ketone, typically under acidic conditions. nih.gov For the synthesis of unsymmetrical DIMs, where the two indole units are different, stepwise methods are required. One such method involves the reaction of an indol-3-ylmethanol derivative with a second, different indole. nih.govbeilstein-journals.orgresearchgate.net An iodine-catalyzed coupling reaction has been developed for the synthesis of unsymmetrical 3,3'-diindolylmethanes containing a quaternary carbon center, including those derived from fluorinated indoles like 5,6-difluoroindole (B67218). nih.govbeilstein-journals.orgresearchgate.net For instance, intermediates with a 6-fluoro substituent have been successfully reacted with 5,6-difluoroindole to produce the corresponding unsymmetrical DIM in excellent yield. nih.govbeilstein-journals.org
Trisindolines: Trisindolines are another class of poly-indole structures, typically formed by the reaction of two equivalents of an indole with one equivalent of an isatin (B1672199) (1H-indole-2,3-dione). nih.gov This reaction connects two indole moieties to the C3 position of the isatin core, creating a 3,3-di(3-indolyl)-2-indolone structure. nih.gov The reaction is generally acid-catalyzed and proceeds through the electrophilic substitution of the indoles onto the C3 carbonyl of the isatin. nih.gov The efficiency of the synthesis can be influenced by the substituents on both the indole and isatin rings. nih.gov
Incorporation into Macrocyclic and Polyaromatic Architectures
The indole nucleus, including its fluorinated derivatives, can be incorporated into larger, more complex molecular frameworks such as macrocycles and polyaromatic systems.
Macrocyclic Architectures: Indole-containing macrocycles are of interest in medicinal chemistry. Synthetic strategies to create these structures often involve multi-step sequences. For example, an indole derivative can be part of a peptide chain that is subsequently cyclized. nih.gov Suzuki coupling reactions, performed on-resin, can be used to attach various groups to the indole ring within a peptide sequence before the final cleavage and cyclization steps. nih.gov The incorporation of the this compound unit into such macrocycles could impart specific conformational constraints and physicochemical properties.
Polyaromatic Architectures: The fusion of the indole scaffold with other aromatic rings leads to the creation of π-expanded polycyclic aromatic compounds (PACs) with unique optoelectronic properties. chemrxiv.orgacs.orgchemrxiv.org By strategically merging indole and indolizine (B1195054) moieties, for instance, a new class of π-expanded indoloindolizines has been synthesized. chemrxiv.orgacs.orgchemrxiv.org The design of these molecules allows for the precise modulation of their electronic structures and HOMO-LUMO gaps. chemrxiv.orgacs.orgchemrxiv.org The Fischer indole synthesis is a key reaction in building some of these complex systems, such as C3-symmetric indole-based truxenes, where indole chromophores are linked to a central truxene (B166851) scaffold. nih.gov The incorporation of the this compound unit into these polyaromatic systems is a viable strategy for tuning their electronic and photophysical properties for applications in organic electronics. chemrxiv.orgacs.org
Advanced Spectroscopic and Structural Analysis of 5,6 Difluoro 3 Methylindole and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 5,6-Difluoro-3-methylindole. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides precise information about the chemical environment of each nucleus, enabling detailed assignment of the molecular structure.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the N-H proton, and the methyl group protons. The aromatic protons will exhibit complex splitting patterns due to both homo- and heteronuclear coupling with adjacent protons and fluorine atoms. The N-H proton typically appears as a broad singlet, and the C3-methyl protons as a singlet or a narrow doublet due to coupling with the H2 proton. rsc.org
¹³C NMR: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbon atoms directly bonded to fluorine (C5 and C6) will show large one-bond carbon-fluorine coupling constants (¹JC-F). The other carbon atoms in the benzene (B151609) ring will also exhibit smaller two- or three-bond couplings (²JC-F, ³JC-F), which are useful for definitive assignments. rsc.orgrsc.org
¹⁹F NMR: ¹⁹F NMR is particularly diagnostic for fluorinated compounds. For this compound, two distinct signals are expected for the F5 and F6 nuclei. These signals will appear as doublets of doublets due to coupling to each other (ortho-coupling) and to the adjacent aromatic protons (H4 and H7). The chemical shifts are sensitive to the electronic environment and provide key data for confirming the substitution pattern. rsc.orgrsc.org
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR | |||
| N-H | 8.0 - 8.2 | br s | - |
| H2 | 7.0 - 7.2 | m | |
| H4 | 7.1 - 7.3 | dd | JH4-F5 ≈ 9-10 Hz, JH4-H7 ≈ 0.5 Hz |
| H7 | 7.3 - 7.5 | dd | JH7-F6 ≈ 9-10 Hz, JH7-H4 ≈ 0.5 Hz |
| CH₃ | 2.2 - 2.4 | s or d | |
| ¹³C NMR | |||
| C2 | ~123 | d | ³JC2-F small |
| C3 | ~112 | d | ⁴JC3-F small |
| C3a | ~129 | dd | ²JC3a-F, ³JC3a-F |
| C4 | ~104 | d | ²JC4-F5 ≈ 20-25 Hz |
| C5 | ~150 | ddd | ¹JC5-F5 ≈ 240-250 Hz, ²JC5-F6 ≈ 10-15 Hz |
| C6 | ~150 | ddd | ¹JC6-F6 ≈ 240-250 Hz, ²JC6-F5 ≈ 10-15 Hz |
| C7 | ~100 | d | ²JC7-F6 ≈ 20-25 Hz |
| C7a | ~132 | dd | ²JC7a-F, ³JC7a-F |
| CH₃ | ~10 | q | |
| ¹⁹F NMR | |||
| F5 | -120 to -130 | dd | ³JF5-F6 ≈ 20 Hz, ³JF5-H4 ≈ 9-10 Hz |
| F6 | -120 to -130 | dd | ³JF6-F5 ≈ 20 Hz, ³JF6-H7 ≈ 9-10 Hz |
Note: Predicted values are based on data for similar fluorinated indole (B1671886) compounds and general NMR principles. Actual experimental values may vary. rsc.orgrsc.org
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) confirms the molecular weight of this compound and provides insight into its structural stability through fragmentation analysis. The molecular formula is C₉H₇F₂N, corresponding to a molecular weight of approximately 167.16 g/mol . smolecule.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 167. The presence of a heteroatom like nitrogen can influence the fragmentation pathways. libguides.com The fragmentation of indole derivatives often involves the loss of small, stable neutral molecules. For this compound, characteristic fragmentation patterns would likely include:
Loss of a methyl radical (•CH₃): A significant peak would be expected at m/z 152, corresponding to the [M-15]⁺ ion.
Loss of hydrogen cyanide (HCN): Cleavage of the pyrrole (B145914) ring could lead to the expulsion of HCN, a common fragmentation for indoles, resulting in a fragment ion at m/z 140.
Retro-Diels-Alder (RDA) type reactions: While less common for the indole nucleus itself, complex rearrangements could occur.
The presence of two fluorine atoms generally imparts stability to the aromatic ring, meaning fragments retaining the difluorobenzene moiety would be favored. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its major fragments with high accuracy. beilstein-journals.org
Infrared and Raman Spectroscopy for Vibrational Mode Characterization
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and characterizing the vibrational modes of this compound.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to the stretching and bending vibrations of the molecule's bonds. rsc.org Key expected absorption bands include:
N-H Stretch: A sharp band in the region of 3400-3500 cm⁻¹ corresponds to the N-H stretching vibration of the indole ring. researchgate.net
C-H Stretch: Aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹, while the methyl C-H stretching will be observed between 2850 and 3000 cm⁻¹.
C=C Stretch: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1620 cm⁻¹ region. researchgate.net
C-F Stretch: The C-F stretching vibrations are characteristically strong and appear in the fingerprint region, typically between 1100 and 1300 cm⁻¹. The exact position can help confirm the fluoro-substitution.
C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring appear in the 800-900 cm⁻¹ region and are diagnostic of the substitution pattern.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) |
| N-H Stretch | 3400 - 3500 | Medium - Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=C Ring Stretch | 1450 - 1620 | Variable |
| C-N Stretch | 1200 - 1350 | Medium |
| C-F Stretch | 1100 - 1300 | Strong |
| Aromatic C-H Bend (o.o.p) | 800 - 900 | Strong |
Note: o.o.p = out-of-plane. Frequencies are based on typical values for substituted indoles and fluorinated aromatic compounds. researchgate.nettandfonline.com
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Optical Properties
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy reveal the optical properties of this compound, which are governed by the electronic transitions within the conjugated indole system.
UV-Vis Spectroscopy: The UV-Vis spectrum of indole and its derivatives typically shows two main absorption bands. For this compound, these would correspond to π→π* transitions. The introduction of fluorine atoms, being electron-withdrawing, can cause a shift in the absorption maxima (λ_max) compared to the parent 3-methylindole (B30407). The spectrum is expected to show broad absorption between 200-360 nm. a-star.edu.sgnih.gov
Fluorescence Spectroscopy: Many indole derivatives are fluorescent, a property famously associated with the tryptophan amino acid. The fluorescence of this compound would depend on the nature of its lowest excited singlet state (S₁). Fluorine substitution can significantly impact fluorescence quantum yield. In some cases, halogen atoms can decrease fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state. However, fluorinated compounds often exhibit strong fluorescence. Studies on similar difluoroboron complexes with indole moieties show enhanced fluorescence quantum yields. nih.govcolab.ws The emission spectrum would typically be a mirror image of the lowest energy absorption band, with emission maxima at longer wavelengths than the absorption maxima (a phenomenon known as Stokes shift). The specific substitution pattern and solvent environment play a crucial role in determining the fluorescence intensity and wavelength. a-star.edu.sg
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
The indole ring system is expected to be largely planar. The crystal packing would be influenced by various intermolecular forces:
Hydrogen Bonding: The N-H group of the indole ring is a hydrogen bond donor. It can form hydrogen bonds with electronegative atoms, such as the fluorine atoms or the nitrogen atom of a neighboring molecule (N-H···F or N-H···N).
π-π Stacking: The planar aromatic indole rings can engage in π-π stacking interactions, which are crucial in stabilizing the crystal lattice.
Dipole-Dipole Interactions: The C-F bonds are polar, creating a molecular dipole moment that will influence how the molecules arrange themselves in the crystal.
Analysis of crystal structures of similar compounds, like 6-methoxy-1,2,3,4-tetrahydrocarbazole, reveals details about ring conformation and puckering, which can be extrapolated to understand the steric and electronic effects of the substituents in this compound.
Chiroptical Spectroscopies (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)
The molecule this compound itself is achiral as it possesses a plane of symmetry and does not have any stereocenters. Therefore, it will not exhibit optical activity, and chiroptical techniques like Circular Dichroism (CD) spectroscopy are not applicable for its characterization in an achiral environment.
However, this section becomes highly relevant if the this compound moiety is incorporated into a larger chiral molecule or if it is part of a supramolecular assembly that is chiral. For instance, if it were used as a building block in the synthesis of more complex, chiral indole-based heterocycles, CD spectroscopy would be an essential tool. acs.orgresearchgate.net In such cases, the indole chromophore, although intrinsically achiral, would be perturbed by the chiral environment, giving rise to a characteristic CD spectrum. This induced CD spectrum would be crucial for determining the absolute configuration of the chiral centers in the molecule or for studying the conformational properties of the chiral derivative. The development of chiral dopants for liquid crystals is an area where such analyses are critical. beilstein-journals.orgnih.gov
Computational and Theoretical Investigations of 5,6 Difluoro 3 Methylindole
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the molecular properties of 5,6-Difluoro-3-methylindole. These methods provide a detailed picture of the molecule's electronic environment and are instrumental in predicting its behavior in chemical reactions.
The electronic character of this compound is significantly influenced by the fluorine and methyl substituents on the indole (B1671886) ring. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For indole derivatives, the HOMO is typically distributed over the pyrrole (B145914) ring, making it susceptible to electrophilic attack, while the LUMO is often located on the benzene (B151609) ring. The fluorine atoms at the 5 and 6 positions, being highly electronegative, withdraw electron density from the benzene ring, which can lower both the HOMO and LUMO energy levels. The methyl group at the 3-position, being an electron-donating group, tends to raise the HOMO energy level, thereby influencing the molecule's nucleophilicity.
The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution within the molecule. For this compound, the MEP would show regions of negative potential (electron-rich) around the nitrogen atom and the fluorine atoms, while the hydrogen atom attached to the nitrogen and the methyl hydrogens would exhibit positive potential (electron-poor). This information is invaluable for predicting the sites of electrophilic and nucleophilic attack. For instance, the negative potential around the fluorine atoms can influence intermolecular interactions, such as hydrogen bonding.
A detailed theoretical analysis of similar heterocyclic compounds using DFT methods like B3LYP with a 6-311G(d,p) basis set has been shown to effectively calculate and visualize HOMO-LUMO orbitals and MEP plots. researchgate.netaimspress.com Such calculations for this compound would provide quantitative data on its electronic properties.
Table 1: Predicted Electronic Properties of this compound (Illustrative)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~2.5 D | Influences intermolecular interactions and solubility |
Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations for this compound.
Quantum chemical calculations are highly effective in predicting various spectroscopic properties, which can then be validated against experimental data. For this compound, DFT calculations can be used to predict its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra.
Predicted vibrational frequencies from DFT calculations can be compared with experimental IR spectra to aid in the assignment of vibrational modes. researchgate.net Similarly, time-dependent DFT (TD-DFT) can be used to predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. mdpi.com The introduction of fluorine atoms is expected to cause shifts in the absorption bands compared to the parent 3-methylindole (B30407) molecule.
NMR chemical shifts can also be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These calculations can help in the assignment of proton (¹H) and carbon (¹³C) NMR signals, which is particularly useful for complex molecules.
While the indole ring itself is rigid, conformational analysis for this compound would primarily focus on the orientation of the methyl group. However, for more complex derivatives, understanding the preferred conformations is crucial for predicting biological activity. Computational methods can be used to determine the relative energies of different conformers and the barriers to their interconversion.
Tautomerism, the interconversion of structural isomers, is an important consideration for indole derivatives. While the 1H-indole tautomer is generally the most stable, the potential for other tautomeric forms, such as 3H-indole, can be investigated computationally. DFT calculations can provide the relative energies of these tautomers and the transition state energies for their interconversion, offering insights into their potential roles in chemical reactions. nih.govmdpi.com
Reaction Mechanism Studies: Transition State Analysis and Reaction Pathway Mapping
Computational chemistry is an indispensable tool for elucidating reaction mechanisms. For reactions involving this compound, such as electrophilic substitution or nucleophilic aromatic substitution, DFT calculations can be used to map the entire reaction pathway. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, the transition states. marquette.edunih.gov
The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. For example, in an electrophilic substitution reaction, calculations can predict whether the substitution will occur at the C2, C4, or C7 position of the indole ring and provide a rationale based on the stability of the intermediate carbocation (Wheland intermediate). The electron-withdrawing fluorine atoms are expected to deactivate the benzene ring towards electrophilic attack, favoring substitution on the pyrrole ring.
Molecular Dynamics Simulations for Conformational Flexibility and Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, complementing the static picture provided by quantum chemical calculations. nih.gov For this compound, MD simulations can be used to study its conformational flexibility in different environments, such as in solution or within a biological system like a protein binding site. researchgate.netfrontiersin.org
By simulating the interactions of this compound with solvent molecules or with amino acid residues in a protein, MD can provide insights into its solubility, binding affinity, and the nature of the intermolecular forces involved. nih.gov This is particularly relevant for understanding its potential as a drug candidate. The simulations can reveal how the fluorine atoms contribute to binding through interactions like hydrogen bonding or dipole-dipole interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on molecular features)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of indole derivatives including this compound, QSAR models can be developed to predict their activity based on calculated molecular descriptors.
These descriptors, which can be calculated using quantum chemical methods, encode information about the molecule's steric, electronic, and hydrophobic properties. Examples of relevant descriptors include molecular weight, logP (a measure of lipophilicity), dipole moment, HOMO and LUMO energies, and various shape and size parameters. By correlating these descriptors with experimentally determined biological activities, a predictive QSAR model can be built. nih.govfrontiersin.org
For this compound, the fluorine atoms would significantly influence descriptors related to electronegativity and lipophilicity, which in turn could be correlated with its biological activity. researchgate.net QSAR models can guide the design of new, more potent analogues by suggesting modifications to the molecular structure that are likely to enhance the desired activity.
Fluorine's Impact on Electronic Properties and Reactivity: Theoretical Perspectives
The high electronegativity of fluorine results in a strong electron-withdrawing inductive effect (–I effect). This effect leads to a general polarization of the sigma (σ) bonds, drawing electron density away from the aromatic system. This withdrawal of electron density can have a stabilizing effect on the π-electron system. acs.org Concurrently, fluorine possesses lone pairs of electrons that can participate in resonance, exerting a +M (mesomeric) or +R (resonance) effect by donating electron density to the π-system. However, due to poor orbital overlap between the 2p orbitals of fluorine and the 2p orbitals of carbon, this resonance effect is generally weaker than the inductive effect. The net result is that fluorine atoms typically act as electron-withdrawing groups on the indole ring.
This alteration of the electronic landscape has a direct impact on the molecule's reactivity. The electron-withdrawing nature of the fluorine atoms can decrease the nucleophilicity of the indole ring, making it less susceptible to electrophilic attack compared to its non-fluorinated counterpart. researchgate.net However, this can also enhance the acidity of the N-H proton, facilitating deprotonation and subsequent N-functionalization reactions.
Theoretical studies, often employing density functional theory (DFT), have been instrumental in quantifying these electronic effects. Calculations of molecular orbital energies, electron density distributions, and electrostatic potential maps provide a detailed picture of how fluorine substitution influences reactivity. For instance, the presence of fluorine atoms can lower the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule less prone to oxidation. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) energy may also be lowered, which can influence the molecule's behavior in reactions involving nucleophilic attack. researchgate.net
Computational models can also predict how fluorine substitution affects the regioselectivity of various reactions. By mapping the electron density and Fukui functions, which indicate the most likely sites for electrophilic, nucleophilic, and radical attack, researchers can anticipate how the presence of fluorine at the 5 and 6 positions directs incoming reagents. whiterose.ac.uk These theoretical predictions are invaluable for designing synthetic routes and understanding the outcomes of chemical transformations involving fluorinated indoles.
The following table summarizes key theoretical parameters that are influenced by fluorine substitution on an indole ring, based on general principles and findings from computational studies on related fluorinated aromatic systems.
Table 1: Theoretical Electronic Properties Influenced by Fluorine Substitution
| Property | General Effect of Fluorine Substitution | Implication for this compound |
|---|---|---|
| Inductive Effect | Strong electron withdrawal (-I) | Decreased electron density on the benzene portion of the indole ring. |
| Resonance Effect | Weak electron donation (+R) | Partial donation of electron density to the π-system, but generally outweighed by the inductive effect. |
| HOMO Energy | Lowered | Increased ionization potential and reduced susceptibility to electrophilic attack. |
| LUMO Energy | Lowered | Increased electron affinity and potential for enhanced reactivity in certain cycloaddition reactions. researchgate.net |
| Dipole Moment | Altered | Changes in overall molecular polarity, which can influence solubility and intermolecular interactions. |
| N-H Acidity | Increased | Facilitates deprotonation and subsequent N-alkylation or N-arylation reactions. |
| Aromaticity | Modified | The electron-withdrawing nature of fluorine can influence the overall aromatic character of the indole system. |
Applications of 5,6 Difluoro 3 Methylindole As a Versatile Synthetic Building Block
Precursor in the Synthesis of Complex Natural Products
The indole (B1671886) framework is a cornerstone in the architecture of a vast array of complex natural products, particularly alkaloids. Methodologies for the construction of the indole core and its subsequent functionalization are central to the total synthesis of these biologically active molecules. While direct, multi-step total syntheses of natural products originating specifically from 5,6-Difluoro-3-methylindole are not extensively documented, its role as a precursor can be understood from the broader context of natural product synthesis.
Synthetic chemists often prepare fluorinated analogues of natural products to enhance their metabolic stability, binding affinity, or other pharmacological properties. The 5,6-difluoro substitution pattern on the indole ring provides a chemically stable and electronically distinct variant of the core structures found in many natural compounds. Therefore, this compound serves as a critical starting material for the synthesis of fluorinated versions of natural product scaffolds, enabling the exploration of new biological activities. The synthesis of complex molecules such as bisindole alkaloids, which often involves coupling two monomeric indole units, represents a significant challenge where functionalized precursors like difluoroindoles are valuable.
Key Intermediate in Medicinal Chemistry for Novel Drug Scaffold Construction
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and receptor binding affinity. This compound is a key intermediate in this arena, providing a scaffold for the development of new therapeutic agents.
The indole ring system is present in a multitude of medicinally important compounds. The synthesis of bioactive analogues by modifying the core indole structure is a fundamental approach in drug discovery. Fluorinated indoles are of particular interest because the carbon-fluorine bond is strong and the fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, leading to improved pharmacological profiles. The 5,6-difluoro substitution pattern can influence the electron distribution of the indole ring, affecting its interactions with biological targets. This makes this compound a valuable starting point for creating libraries of novel compounds for screening against various diseases.
The 5,6-difluoroindole (B67218) scaffold has been instrumental in the development of potent enzyme inhibitors for treating infectious diseases and cancer.
MmpL3 Inhibitors: The Mycobacterium tuberculosis membrane protein Large 3 (MmpL3) is an essential transporter involved in building the mycobacterial cell wall and is a prime target for new anti-tuberculosis drugs. Research has identified indole-2-carboxamides as a promising class of MmpL3 inhibitors. Specifically, analogues featuring a difluoro-indole core, such as 4,6-difluoro-1H-indole-2-carboxamide derivatives, have demonstrated exceptional activity against drug-sensitive and drug-resistant strains of M. tuberculosis. These compounds directly interact with and inhibit the function of MmpL3. The difluoro substitution is a key feature contributing to the high potency of these inhibitors.
LSD1 Inhibitors: Lysine-specific demethylase 1 (LSD1) is an epigenetic enzyme that has become a significant target for cancer therapy. Various inhibitors have been developed, many of which are designed to interact with the flavin adenine dinucleotide (FAD) cofactor binding pocket of the enzyme. While many inhibitors are based on a tranylcypromine scaffold, there is ongoing research into novel heterocyclic cores. The indole scaffold serves as a basis for designing new reversible and irreversible LSD1 inhibitors, and the electronic properties conferred by the difluoro substitution can be exploited to optimize binding and efficacy.
| Enzyme Target | Inhibitor Class | Role of Difluoro-Indole Scaffold |
| MmpL3 | Indole-2-carboxamides | Forms the core of potent antitubercular agents, enhancing activity. |
| LSD1 | FAD-competitive inhibitors | Serves as a novel heterocyclic core for designing inhibitors that target the FAD-binding pocket. |
This compound is also a key building block for synthesizing ligands that target specific G-protein coupled receptors (GPCRs), which are important drug targets for a wide range of disorders.
5-HT6 Receptor Ligands: The serotonin 5-HT6 receptor is primarily expressed in the brain and is a target for treating cognitive dysfunction associated with Alzheimer's disease and schizophrenia. A significant number of potent and selective 5-HT6 receptor ligands are based on an indole core, often featuring a sulfonyl group at the N1 position. The synthesis of various substituted tryptamines and other indole derivatives has led to the discovery of both antagonists and agonists for this receptor. The difluoro-indole moiety can be incorporated into these scaffolds to fine-tune their affinity, selectivity, and pharmacokinetic properties.
Cannabinoid Receptor Ligands: The cannabinoid receptors, CB1 and CB2, are involved in numerous physiological processes, and ligands targeting them have therapeutic potential. Synthetic cannabinoids often feature an indole or indazole core. For instance, aminoalkylindoles represent a major class of synthetic cannabinoid receptor agonists. The substitution pattern on the indole ring, including halogenation, is known to significantly affect receptor binding affinity and selectivity. The this compound structure provides a platform for creating novel cannabinoid receptor modulators with potentially improved properties.
| Receptor Target | Ligand Class | Relevance of the Difluoro-Indole Core |
| 5-HT6 Receptor | N-Arylsulfonylindoles, Tryptamine (B22526) derivatives | Provides a core structure for developing ligands with high affinity and selectivity for treating cognitive disorders. |
| Cannabinoid Receptors (CB1/CB2) | Aminoalkylindoles | Serves as a foundational scaffold for synthetic ligands, where fluorine substitution can modulate receptor affinity and activity. |
Building Block for Advanced Materials
Beyond its biomedical applications, the this compound scaffold is valuable in materials science, particularly for the development of organic electronic materials. The indole ring is an electron-rich aromatic system that can function as an effective electron donor in conjugated molecules. Fluorination can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), enhancing the stability and modifying the optoelectronic properties of the material.
Organic Solar Cells (OSCs): High-efficiency OSCs often rely on a bulk heterojunction architecture composed of electron-donating and electron-accepting materials. The design of novel polymer donors and small-molecule acceptors is crucial for improving power conversion efficiencies. Indole-based copolymers, such as those containing indolo[3,2-b]indole units, have been developed as effective donor materials. The incorporation of fluorine atoms into the polymer backbone is a common strategy to enhance intermolecular interactions and charge carrier mobility. The use of building blocks like this compound can lead to materials with improved stability and performance in photovoltaic devices.
Organic Light-Emitting Diodes (OLEDs): OLED technology is used in modern displays and lighting. The performance of an OLED is highly dependent on the properties of the organic materials used in its emissive and charge-transporting layers. Fluorinated organic compounds are often used as electron-transporting materials or as emitters due to their high thermal stability and distinct electronic properties. Indole and its derivatives are used to construct emitters and host materials. By incorporating the this compound unit, chemists can develop new materials with tailored energy levels, leading to more efficient and stable OLED devices.
| Application | Material Type | Role of this compound |
| Organic Solar Cells (OSCs) | Donor Polymers / Small Molecules | Building block for conjugated materials, where fluorine enhances stability and charge transport. |
| Organic Light-Emitting Diodes (OLEDs) | Emitters / Electron Transport Materials | Core unit for creating materials with tuned energy levels for improved efficiency and longevity. |
Polymer Chemistry Applications
Content for this section is not available based on current scientific literature.
Role in Catalysis and Ligand Design
Content for this section is not available based on current scientific literature.
Molecular Mechanisms of Biological Activity Excluding Clinical, Dosage, Safety Data
Investigation of Molecular Targets and Binding Interactions (e.g., Molecular Docking)
The biological activity of 5,6-Difluoro-3-methylindole and its derivatives is intrinsically linked to their interactions with various molecular targets. The inclusion of fluorine atoms significantly modulates the compound's electronic properties, which in turn influences its binding affinity and selectivity for enzymes and receptors. smolecule.com Molecular docking studies are a crucial tool for predicting and analyzing these interactions at a molecular level.
Research on similar fluorinated indole (B1671886) and carbazole (B46965) structures has demonstrated that fluorine substituents can enhance binding to specific protein targets. For instance, in studies involving kinase targets like JAK2, derivatives with fluorine or nitro groups have shown stronger binding affinities due to favorable polar interactions. The fluorine atoms can create optimal geometric complementarity within certain binding sites, allowing for these enhanced interactions. This principle is further supported by research on other fluorinated compounds where the fluorine atom at specific positions enhances electronegativity, thereby improving interactions with biological targets compared to their non-fluorinated counterparts.
Molecular docking techniques are employed to model the interaction between a ligand, such as a derivative of this compound, and its receptor. This computational method helps in understanding the binding mode and predicting the binding affinity. For example, in the study of other heterocyclic compounds, docking simulations have been used to model the interaction with receptors like the plasmodium dihydrofolate reductase. unair.ac.id These studies often involve optimizing the ligand's geometry and adding partial charges before docking it to the receptor. unair.ac.id
The insights gained from molecular docking can guide the synthesis of more potent and selective compounds. For example, docking studies with EGFR, CDK2, and sorcin targets have revealed key interactions with specific amino acid residues, providing a rationale for the observed biological activity. nih.gov
Enzyme Inhibition Profiles and Kinetics
Derivatives of this compound are investigated for their potential as enzyme inhibitors, a property central to many therapeutic applications. The study of enzyme inhibition kinetics helps to elucidate the mechanism by which these compounds exert their effects. There are several types of reversible enzyme inhibition, including competitive, non-competitive, and uncompetitive, each with a distinct kinetic profile. libretexts.orgsci-hub.se
Competitive inhibition occurs when the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. mit.edu In this scenario, the maximum reaction rate (Vmax) remains unchanged, but the Michaelis constant (Km) appears to increase. sci-hub.se
Non-competitive inhibition involves the inhibitor binding to a site other than the active site, affecting the enzyme's catalytic efficiency. libretexts.org This results in a decrease in Vmax, while the Km remains unchanged. libretexts.org
Uncompetitive inhibition happens when the inhibitor binds only to the enzyme-substrate (ES) complex. mit.edu This leads to a reduction in both Vmax and Km. sci-hub.se
The kinetics of inhibition can reveal important characteristics of the inhibitor-enzyme interaction. For instance, time- and concentration-dependent loss of enzyme activity is a hallmark of an irreversible chemical reaction occurring between the inhibitor and the enzyme's active site. nih.gov Saturation kinetics, where the rate of inactivation plateaus at higher inhibitor concentrations, indicates a binding event between the enzyme and the inhibitor, similar to substrate binding in Michaelis-Menten kinetics. nih.gov
Indole derivatives have been studied as inhibitors of various enzymes. For example, certain indole analogs have been identified as inhibitors of tubulin polymerization and protein kinases. nih.govnih.gov The inhibitory activity against kinases like CDK1/cyclin B and CDK5/p25 has been evaluated for some pyrrolocarbazole compounds. nih.gov Furthermore, some indole derivatives have been developed as potent inhibitors of all three members of the Pim kinase family. nih.gov
The metabolism of indole compounds themselves can be catalyzed by cytochrome P450 (P450) enzymes. Studies on 3-methylindole (B30407) have shown that different P450 enzymes can catalyze different reactions, such as dehydrogenation or oxygenation, indicating that the active site of the enzyme plays a crucial role in determining the metabolic pathway. nih.gov
Receptor Agonism/Antagonism at the Molecular Level
The interaction of this compound derivatives with various receptors can lead to either agonistic (activating) or antagonistic (inhibiting) effects. These interactions are fundamental to the compound's pharmacological profile.
An agonist is a ligand that binds to a receptor and triggers a biological response. In contrast, an antagonist binds to a receptor but does not elicit a response, thereby blocking the action of an agonist. plos.org Some compounds can exhibit mixed agonist/antagonist properties, where they act as an agonist at certain concentrations and an antagonist at others, or show agonistic effects on some signaling pathways while antagonizing others. plos.org
Indole derivatives have been identified as modulators of various receptors. For instance, certain indole compounds have been investigated as prostaglandin (B15479496) D2 (DP) receptor antagonists. researchgate.net Optimization of these indole series has led to the identification of potent and selective DP receptor antagonists with high binding affinities. researchgate.net
The aryl hydrocarbon receptor (AhR) is another important target for indole compounds. The AhR is a ligand-activated transcription factor that, upon binding to a ligand, translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT), leading to the expression of target genes. nih.gov Some methylindoles have been shown to be agonists and antagonists of the human aryl hydrocarbon receptor. nih.gov For example, 3-methylindole (skatole) has been identified as a partial AhR agonist, capable of inducing the expression of CYP1A1, a target gene of the AhR pathway. semanticscholar.org
The development of receptor antagonists is a key strategy in drug discovery. For example, various compounds, including those with an indole scaffold, have been developed as 5-HT3 receptor antagonists. google.com
Modulation of Cellular Pathways: In Vitro Mechanistic Studies (e.g., cell cycle arrest, apoptosis mechanisms)
The biological effects of this compound derivatives are often mediated through the modulation of specific cellular pathways. In vitro studies using cell lines are essential for dissecting these mechanisms, particularly in the context of cancer research. Key processes investigated include cell cycle arrest and apoptosis (programmed cell death).
Indole derivatives have been shown to induce antiproliferative activity through various mechanisms. For instance, some indole-2-carboxamides have demonstrated the ability to induce apoptosis. mdpi.com The apoptotic pathway can be initiated through different mechanisms, and studies often evaluate the involvement of key proteins such as caspases (e.g., caspase-3, -8, and -9), cytochrome c, Bax, and Bcl-2. mdpi.com
Cell cycle arrest is another common mechanism of action for anticancer compounds. Some indole derivatives have been found to cause cell cycle arrest in the G2/M phase. nih.gov This prevents the cells from dividing and proliferating. The disruption of microtubule structures is one way to induce G2/M arrest, and certain indole analogs have been shown to inhibit tubulin polymerization, leading to this effect. nih.gov
The modulation of cellular signaling pathways is often linked to the inhibition of specific kinases. For example, the aberrant activation of receptor tyrosine kinases (RTKs) is a hallmark of many cancers, and inhibitors of these kinases are a major class of anticancer drugs. researchgate.net Some indole derivatives have been developed as dual inhibitors of EGFR and CDK2, which are key proteins in cell signaling and proliferation. nih.gov The Wnt signaling pathway, which plays a role in various cellular processes, can also be modulated by certain compounds. google.com
The table below summarizes the mechanistic activities of some indole derivatives based on in vitro studies.
| Compound Class | Cellular Mechanism | Target Pathway/Protein | Reference |
| Indole-2-carboxamides | Apoptosis | Caspases 3, 8, 9, Cytochrome C, Bax, Bcl2, p53 | mdpi.com |
| 6-Aryl-3-aroyl-indoles | G2/M phase arrest, microtubule disruption | Tubulin polymerization | nih.gov |
| Pyrrolocarbazoles | Cell cycle arrest (G1-phase) | CDK4 | nih.gov |
| Indole derivatives | Antiproliferative activity | EGFR, CDK2 | nih.gov |
Structure-Activity Relationships (SAR) Driven by Fluorine Substitution
The strategic placement of fluorine atoms on a molecule, such as in this compound, can significantly impact its biological activity. Structure-activity relationship (SAR) studies aim to understand how these chemical modifications influence the compound's interaction with its biological targets.
The introduction of fluorine can alter several key physicochemical properties of a molecule, including:
Lipophilicity: Fluorine substitution can increase the lipophilicity of a compound, which can affect its ability to cross cell membranes and its distribution in the body. smolecule.com
Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage. This can increase the metabolic stability of the compound, leading to a longer half-life. beilstein-journals.org
Binding Affinity: The high electronegativity of fluorine can lead to favorable polar interactions with biological targets, such as enzymes and receptors, thereby enhancing binding affinity.
SAR studies on fluorinated indole and carbazole derivatives have provided valuable insights. For example, the 6,8-difluoro substitution pattern in a tetrahydrocarbazole derivative was found to create optimal geometric complementarity with certain binding sites, leading to enhanced binding affinity. Similarly, the position of the fluorine atom on the indole ring can be crucial. Studies on indole derivatives have shown that a fluorine at the 5-position can enhance electronegativity and improve interactions with biological targets.
In the context of enzyme inhibition, SAR studies have guided the development of potent inhibitors. For instance, in a series of 3,5-disubstituted indole derivatives developed as Pim kinase inhibitors, SAR guided by structure-based drug design led to a highly selective and potent chemotype. nih.gov
The table below provides examples of how fluorine substitution influences the properties and activities of indole derivatives.
| Compound/Substitution | Observed Effect | Reference |
| 5,6-Difluoro substitution on indole | Enhances lipophilicity and metabolic stability | smolecule.com |
| 6,8-Difluoro substitution on tetrahydrocarbazole | Creates optimal geometric complementarity and favorable polar interactions with target proteins | |
| Fluorine at the 5-position of indole | Enhances electronegativity and improves interactions with biological targets | |
| Replacement of a 7-methylsulfone with fluorine on an indole antagonist | Resulted in superior pharmacokinetic profiles | researchgate.net |
Future Research Directions and Challenges in 5,6 Difluoro 3 Methylindole Chemistry
Innovations in Sustainable and Efficient Synthetic Methodologies
The development of environmentally benign and resource-efficient synthetic methods is a paramount goal in modern chemistry. Future research in the synthesis of 5,6-Difluoro-3-methylindole and related compounds will likely focus on principles of green chemistry, such as atom economy, the use of safer solvents, and energy efficiency.
Key innovations are expected in the following areas:
Metal-Free Catalysis : There is a growing emphasis on moving away from expensive and potentially toxic transition metal catalysts. Novel metal-free methods, such as oxidative dearomatization-enabled approaches using organic oxidants, offer a scalable and more sustainable route to a wide range of fluorinated indoles.
Electrochemical Synthesis : Electrosynthesis represents a powerful and green alternative to traditional redox chemistry, as it uses electricity as a traceless reagent, minimizing waste. The development of robust electrochemical dearomatization techniques for indoles could provide an oxidant-free pathway to fluorinated spirocyclic indolines and other complex derivatives.
Continuous-Flow Chemistry : Flow chemistry offers numerous advantages over batch processing, including enhanced safety, better process control, and easier scalability. A waste-minimized continuous-flow synthesis approach, potentially using polymer-supported catalysts, could be adapted for the efficient production of this compound and its derivatives.
| Methodology | Key Advantages | Potential for this compound |
| Metal-Free Catalysis | Avoids toxic/expensive metals, scalable. | Development of direct, metal-free routes from simpler precursors. |
| Electrosynthesis | Green (uses electrons as reagents), oxidant-free. | Sustainable synthesis of advanced derivatives like spiroindolines. |
| Continuous-Flow | Enhanced safety, scalability, process control. | Efficient and waste-minimized industrial production. |
| Direct C-H Functionalization | High atom economy, fewer synthetic steps. | Streamlined synthesis and late-stage diversification of the core structure. |
Exploration of Novel Reactivity Patterns and Chemical Transformations
The unique electronic properties conferred by the two fluorine atoms on the benzene (B151609) ring of this compound can be exploited to uncover novel reactivity and develop new chemical transformations.
Future research will likely explore:
Dearomatization Reactions : The dearomative electrophilic fluorination of substituted indoles can yield valuable building blocks like 3,3-difluoroindolines bearing an exocyclic double bond. These products are versatile, with the olefinic bond capable of acting as both a nucleophile and an electrophile, opening avenues for a wide range of subsequent functionalizations.
Controlled Defluorination : Tandem perfluoroalkylation-defluorination reactions represent an innovative strategy for accessing partially fluorinated compounds. Applying this concept to the difluoroindole core could lead to selective C-F bond activation and functionalization, providing access to derivatives that are difficult to synthesize by other means.
Lewis Acid Complexation : The reaction of indoles with strong Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) can lead to the formation of B-N complexes. This complexation can induce novel reactivity, such as formal N-to-C hydrogen shifts, and generate highly acidic sp3 carbons within the indole (B1671886) framework, enabling previously inaccessible chemical transformations.
Asymmetric Catalysis : The development of enantioselective reactions is crucial for pharmaceutical applications. Catalytic asymmetric transformations, such as the aza-Diels-Alder reaction of 3,3-difluoro-2-aryl-3H-indoles, can be used to construct complex, chiral polycyclic systems with high stereocontrol.
Advanced Derivatization for Enhanced or Tunable Properties
The this compound scaffold serves as a platform for advanced derivatization to fine-tune its properties for specific applications. Future work will focus on creating libraries of derivatives with modified steric and electronic profiles.
Key strategies will include:
Functionalization of the Indole Core : Despite the electron-withdrawing nature of the fluorine atoms and other substituents, methods for the selective functionalization at various positions of the indole ring are being developed. For instance, electrophilic bromination and acylation can be achieved at the C3-position of N-fluoroalkylated indoles.
Synthesis of Complex Heterocycles : The indole nucleus can be used as a starting point for the synthesis of more complex, fused heterocyclic systems. For example, enantioselective strategies can provide access to fluorinated indolizidinone derivatives, which are valuable scaffolds in medicinal chemistry.
Introduction of Unique Functional Groups : The development of novel reactions, such as the difluorohydroxylation of indole rings using electrophilic fluorinating reagents, allows for the introduction of unique functional groups like the 3,3-difluoroindolin-2-ol moiety. These unique structures can serve as key intermediates for further chemical exploration.
Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Property Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. For this compound, these computational tools can accelerate the research and development cycle significantly.
Predictive Synthesis : AI algorithms can analyze vast datasets of chemical reactions to predict the outcomes of unknown reactions, suggest optimal reaction conditions, and even propose novel synthetic routes (retrosynthesis). This can save significant time and resources in the laboratory by prioritizing high-yield pathways and avoiding failed experiments.
Property Prediction : ML models can be trained to predict the physicochemical and biological properties of virtual compounds. By building models based on existing data for fluorinated indoles, researchers can design novel derivatives of this compound with desired characteristics, such as enhanced bioactivity or improved metabolic stability, before committing to their synthesis.
Accelerated Discovery Cycles : The use of AI in the "design-make-test-analyze" cycle of drug discovery can expedite the identification of promising new molecular entities. By integrating predictive models for synthesis and properties, researchers can more rapidly iterate through designs and focus experimental efforts on the most promising candidates. Companies are already developing in-house workflows where AI automatically performs retrosynthetic planning on designed molecules to assess their synthetic feasibility.
| AI/ML Application | Description | Impact on this compound Research |
| Forward-Reaction Prediction | Predicts the product(s) of a given set of reactants and conditions. | Optimizes reaction conditions and increases success rates for novel transformations. |
| Retrosynthesis Planning | Proposes synthetic pathways to a target molecule from available starting materials. | Accelerates the design of efficient syntheses for complex derivatives. |
| Molecular Property Prediction | Uses quantitative structure-activity/property relationship (QSAR/QSPR) models to predict biological activity, toxicity, and physicochemical properties. | Enables in silico screening and rational design of derivatives with tailored properties. |
Emerging Applications in Interdisciplinary Fields
The unique properties of fluorinated indoles make them attractive candidates for applications that span across multiple scientific disciplines, from medicine to materials science.
Medicinal Chemistry : Fluorinated indoles are key components in the development of new therapeutic agents. Derivatives have shown potent antiviral activity against HIV and HBV. They are also being investigated as estrogen receptor modulators and as inhibitors of enzymes like BACE-1 for the potential treatment of Alzheimer's disease. The this compound scaffold is a promising starting point for the design of new drugs.
Chemical Biology : Fluorinated indole ribonucleosides have been synthesized as RNA analogues. These molecules serve as chemical probes to investigate the forces that stabilize nucleic acid structures, such as hydrogen bonds and base stacking. This research contributes to a fundamental understanding of biological systems at the molecular level.
Materials Science : The introduction of fluorine can significantly alter the electronic and physical properties of organic molecules. This opens the possibility of using fluorinated indoles like this compound as building blocks for novel organic electronic materials, such as semiconductors or components in organic light-emitting diodes (OLEDs).
Addressing Challenges in Scale-Up and Industrial Relevance
For any promising compound to have a real-world impact, the synthesis must be translatable from the laboratory bench to an industrial scale. This transition presents several challenges that must be addressed in future research.
Cost and Availability of Reagents : Many specialized fluorinating reagents can be expensive and may not be available in bulk quantities, posing a significant barrier to large-scale production. Research into scalable methods that utilize cheaper and more accessible fluorine sources is critical.
Process Safety and Robustness : The scale-up of chemical processes requires rigorous safety assessments. Reactions that are manageable on a gram scale may present thermal hazards or other risks at the kilogram or ton scale. Developing robust and reproducible processes with well-defined safety parameters is essential.
Purification and Waste Management : Industrial-scale synthesis requires practical and efficient purification methods, such as recrystallization, to avoid costly and waste-generating chromatography. Furthermore, minimizing waste streams is both an economic and environmental imperative, aligning with the principles of green chemistry. The development of continuous-flow processes is a key strategy for addressing both scalability and waste reduction.
Successfully navigating these challenges will be key to unlocking the full industrial and commercial potential of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 5,6-Difluoro-3-methylindole?
- Methodology : The synthesis of fluorinated indoles typically involves functionalization of pre-existing indole scaffolds. For example, hydrogenation of oxime intermediates (e.g., using Pd/C under acidic conditions) and Mannich reactions with secondary amines and formaldehyde are effective for introducing substituents to the indole core . For 5,6-difluoro derivatives, sequential fluorination via electrophilic substitution or directed ortho-metalation (DoM) strategies may be required, though specific protocols for this compound are not explicitly detailed in the provided evidence.
- Key Considerations : Optimize reaction conditions (e.g., temperature, catalyst loading) to avoid over-reduction or side reactions. Monitor fluorination regioselectivity using NMR .
Q. How can the purity and structural integrity of this compound be verified?
- Analytical Workflow :
- HPLC/MS : Confirm molecular weight () and assess purity (>97% by HPLC).
- NMR : Use , , and NMR to resolve fluorine-induced splitting patterns and confirm substitution patterns. For example, NMR chemical shifts for 5- and 6-fluoro groups typically appear between -120 to -140 ppm .
- Melting Point : Compare observed mp with literature values (if available; e.g., related difluoroindoles exhibit m.p. 199–201°C ).
Q. What are the key physicochemical properties of this compound relevant to its handling in lab settings?
- Properties :
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | CHFN | |
| Solubility | Likely soluble in DMSO, DMF; low in HO | |
| Stability | Sensitive to light and moisture; store under inert gas |
Advanced Research Questions
Q. How do electronic effects of 5,6-difluoro substitution influence the reactivity of 3-methylindole in cross-coupling reactions?
- Mechanistic Insight : Fluorine atoms at positions 5 and 6 exert strong electron-withdrawing effects, activating the indole core toward nucleophilic substitution or Suzuki-Miyaura coupling at the 2- or 7-positions. The 3-methyl group may sterically hinder certain reactions. Computational studies (e.g., DFT) can predict reactive sites by analyzing frontier molecular orbitals and Fukui indices .
- Experimental Design : Compare reaction yields and regioselectivity with non-fluorinated analogs. Use X-ray crystallography to confirm bond formation .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Data Analysis Framework :
Replicate Studies : Ensure consistent assay conditions (e.g., cell lines, concentrations).
Meta-Analysis : Compare results across multiple studies to identify outliers or confounding variables (e.g., solvent effects in in vitro assays).
Structure-Activity Relationship (SAR) : Systematically vary substituents to isolate fluorine-specific effects. For example, 6-fluoro substitution in indoles has been linked to enhanced metabolic stability in drug candidates .
- Case Study : If conflicting cytotoxicity data arise, validate via orthogonal assays (e.g., apoptosis markers vs. ATP-based viability tests) .
Q. How can computational models predict the pharmacokinetic properties of this compound-based drug candidates?
- In Silico Tools :
- ADME Prediction : Use software like Schrödinger’s QikProp to estimate logP, solubility, and CYP450 inhibition. Fluorine atoms may improve membrane permeability but reduce solubility.
- Docking Studies : Model interactions with target proteins (e.g., kinases) to prioritize derivatives for synthesis.
Q. What experimental and theoretical approaches elucidate the tautomeric behavior of this compound in solution?
- Methods :
- Variable-Temperature NMR : Detect tautomeric equilibria (e.g., indole vs. indolenine forms) by observing chemical shift changes.
- DFT Calculations : Simulate energy barriers between tautomers and predict dominant forms under physiological conditions.
Methodological Notes
- Synthetic References : Prioritize protocols from peer-reviewed journals over vendor catalogs (e.g., avoid as per guidelines).
- Data Reproducibility : Document reaction conditions exhaustively (e.g., Pd/C batch, solvent purity) to mitigate variability .
- Ethical Reporting : Disclose negative results (e.g., failed fluorination attempts) to aid community knowledge .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
